molecular formula C19H19N2Na2O9P B12953199 Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate

Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate

Cat. No.: B12953199
M. Wt: 496.3 g/mol
InChI Key: WCFPJENHVPJLLO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate: is a complex organic compound that features a benzo-diazepine core structure. This compound is notable for its inclusion of the trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the benzo-diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trimethoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: : In biological research, the compound is studied for its interactions with various enzymes and receptors. It has shown potential in modulating biological pathways, making it a candidate for drug development .

Medicine: : The compound’s pharmacophore properties make it a subject of interest in the development of new therapeutic agents. It has shown promise in preclinical studies for its anti-cancer, anti-inflammatory, and anti-microbial activities .

Industry: : In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes . The compound also interacts with receptors and ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate stands out due to its combination of the benzo-diazepine core and the trimethoxyphenyl group. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C19H19N2Na2O9P

Molecular Weight

496.3 g/mol

IUPAC Name

disodium;[8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-9-yl] phosphate

InChI

InChI=1S/C19H21N2O9P.2Na/c1-26-12-6-5-11-16(10-7-13(27-2)18(29-4)14(8-10)28-3)20-9-15(22)21-17(11)19(12)30-31(23,24)25;;/h5-8H,9H2,1-4H3,(H,21,22)(H2,23,24,25);;/q;2*+1/p-2

InChI Key

WCFPJENHVPJLLO-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NCC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.